7-methyl-1H-indazol-5-amine

Catalog No.
S754356
CAS No.
844882-18-4
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methyl-1H-indazol-5-amine

CAS Number

844882-18-4

Product Name

7-methyl-1H-indazol-5-amine

IUPAC Name

7-methyl-1H-indazol-5-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)

InChI Key

GLPNKPFVJHRZDB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NN=C2)N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)N

7-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is C8H9N3C_8H_9N_3 and it has a molecular weight of 161.17 g/mol. The structure comprises a methyl group at the 7-position and an amino group at the 5-position of the indazole ring, contributing to its unique chemical properties and biological activities .

Typical of amines and heterocycles, including:

  • Condensation Reactions: It can react with carbonyl compounds to form larger cyclic structures or other derivatives .
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Cross-Coupling Reactions: It is amenable to palladium-catalyzed cross-coupling reactions, which are valuable for synthesizing more complex organic molecules .

Research indicates that 7-methyl-1H-indazol-5-amine exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its role as a:

  • CGRP (Calcitonin Gene-Related Peptide) Receptor Antagonist: This suggests potential applications in treating migraine and other neurological conditions .
  • Anticancer Agent: Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating its promise in oncology .

The synthesis of 7-methyl-1H-indazol-5-amine can be achieved through several methods:

  • Palladium-Catalyzed Cross-Coupling: Utilizing Suzuki-Miyaura coupling techniques, where aryl halides react with boronic acids in the presence of a palladium catalyst .
  • Cyclization Reactions: Indazoles can be synthesized from hydrazones or diazo compounds through cycloaddition reactions, followed by subsequent modifications to introduce the methyl and amino groups .
  • Direct Amination: Methods involving direct amination of substituted indazoles can also yield this compound efficiently.

The applications of 7-methyl-1H-indazol-5-amine extend across various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug development, particularly for neurological disorders and cancer therapies.
  • Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules and studying reaction mechanisms.

Studies on the interactions of 7-methyl-1H-indazol-5-amine with biological targets have revealed its potential as a modulator of receptor activity. Its interaction with CGRP receptors has been specifically noted, indicating its relevance in pharmacological studies aimed at understanding migraine mechanisms and developing novel treatments .

Several compounds share structural similarities with 7-methyl-1H-indazol-5-amine, including:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-1H-indazol-5-amineMethyl group at the 4-positionDifferent position of methyl group affects reactivity
1H-IndazoleBase structure without substitutionsFundamental structure for many derivatives
3-AminoindazoleAmino group at the 3-positionVaries in biological activity compared to 7-methyl derivative

These compounds illustrate variations in substitution patterns on the indazole ring, affecting their chemical reactivity and biological properties.

XLogP3

1.2

Wikipedia

7-methyl-1H-indazol-5-amine

Dates

Modify: 2023-08-15

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